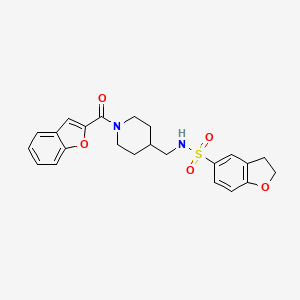

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic compound . It has a molecular formula of C24H23N3O5 and an average mass of 433.457 Da .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzofuran-2-carbonyl group attached to a piperidin-4-yl group, which is in turn attached to a methyl group and a 2,3-dihydrobenzofuran-5-sulfonamide group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . It has 8 H bond acceptors and 1 H bond donor . It also has 5 freely rotating bonds . Its polar surface area is 92 Å^2 and its molar refractivity is 116.5±0.3 cm^3 .Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

A study focused on the orexin 1 and 2 receptor antagonist, SB-649868, which is a related compound, explored its metabolism and disposition in humans. The study found that SB-649868 is extensively metabolized, primarily via oxidation, and eliminated almost completely over a period, predominantly through feces. This highlights the compound's potential in insomnia treatment, demonstrating significant pharmacokinetic properties necessary for therapeutic applications (Renzulli et al., 2011).

Antimicrobial Activity

Research into the antimicrobial efficacy of sulfonamide derivatives against pathogens of Lycopersicon esculentum (tomato plants) revealed that certain N-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives exhibit potent antimicrobial activities. These findings are crucial for agricultural applications, particularly in combating bacterial and fungal pathogens affecting tomato crops (Vinaya et al., 2009).

Antiarrhythmic and Antihypertensive Actions

A novel class III antiarrhythmic agent, L-691,121, demonstrated significant electrophysiologic and antiarrhythmic actions in both in vitro and in vivo studies. These findings underscore the potential of benzofuran derivatives in developing new therapeutic agents for treating arrhythmias and related cardiovascular conditions (Lynch et al., 1993).

Enzyme Inhibition

The enzyme inhibitory potential of sulfonamide derivatives, incorporating benzodioxane and acetamide moieties, was investigated. The compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Anticancer Potential

A study on the reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide led to the synthesis of novel heterocyclic benzenesulfonamide derivatives. These compounds were evaluated for their anticancer activity, highlighting the diverse therapeutic potential of sulfonamide-based compounds in oncology (Debbabi et al., 2016).

Propiedades

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c26-23(22-14-17-3-1-2-4-21(17)30-22)25-10-7-16(8-11-25)15-24-31(27,28)19-5-6-20-18(13-19)9-12-29-20/h1-6,13-14,16,24H,7-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRSKSOFTQPDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2523801.png)

![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2523803.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2523804.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2523808.png)

![1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2523810.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2523812.png)

![2-Hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide](/img/structure/B2523816.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2523818.png)